molecular formula C10H8N2O B180185 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 159053-44-8

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No. B180185
M. Wt: 172.18 g/mol
InChI Key: JLJAWZROXAVJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084156B2

Procedure details

6-Iodo-3,4-dihydroquinolin-2(1H)-one (1.50 g; 5.50 mmol), sodium cyanide (0.54 g; 11.0 mmol), copper (I) iodide (0.105 g; 0.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.32 g; 0.3 mmol) were combined in a flask equipped with a reflux condenser. The flask was subjected to several evacuation-nitrogen purge cycles followed by the addition of acetonitrile (25 mL). The reaction was heated to reflux for 5 hours. After cooling, the reaction was diluted with ethyl acetate (200 mL), filtered through CELITE diatomaceous earth and rinsed with copious amounts of ethyl acetate. The organic solution was washed twice with brine (50 mL), dried over sodium sulfate, filtered through a fritted funnel, and the volatiles were removed under vacuum. The crude residue was crystallized from methanol, which afforded the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[C-:13]#[N:14].[Na+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:12]=[C:7]1[CH2:6][CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:13]#[N:14])[CH:3]=2)[NH:8]1 |f:1.2,^1:21,23,42,61|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
0.54 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.105 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.32 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
purge cycles
ADDITION
Type
ADDITION
Details
followed by the addition of acetonitrile (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was diluted with ethyl acetate (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through CELITE diatomaceous earth
WASH
Type
WASH
Details
rinsed with copious amounts of ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed twice with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was crystallized from methanol, which

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.